molecular formula C12H15BrFN B11735991 1-(2-Bromo-4-fluorophenyl)cyclopentanemethanamine

1-(2-Bromo-4-fluorophenyl)cyclopentanemethanamine

Cat. No.: B11735991
M. Wt: 272.16 g/mol
InChI Key: NSBWBBMYLYUGCD-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorophenyl)cyclopentanemethanamine (CAS: 1704092-27-2) is a halogenated cyclopentane derivative featuring a bromine atom at the 2-position and a fluorine atom at the 4-position of the phenyl ring. The compound’s structure includes a cyclopentane ring fused to a methanamine group, conferring conformational rigidity and influencing its physicochemical properties.

Properties

Molecular Formula

C12H15BrFN

Molecular Weight

272.16 g/mol

IUPAC Name

[1-(2-bromo-4-fluorophenyl)cyclopentyl]methanamine

InChI

InChI=1S/C12H15BrFN/c13-11-7-9(14)3-4-10(11)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2

InChI Key

NSBWBBMYLYUGCD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopentanemethanamine typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylcyclopentane, undergoes bromination and fluorination to introduce the bromo and fluoro substituents on the phenyl ring.

    Methanamine Introduction: The intermediate product is then reacted with methanamine under controlled conditions to introduce the methanamine group.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-fluorophenyl)cyclopentanemethanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromo or fluoro substituents.

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)cyclopentanemethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular properties, and inferred applications based on available evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Potential Applications
1-(2-Bromo-4-fluorophenyl)cyclopentanemethanamine (Target) 2-Br, 4-F C₁₂H₁₄BrFN 271.16 High lipophilicity (logP ~3.5*), moderate solubility in organic solvents Drug discovery, CNS-targeting agents
1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine HCl 2-Cl, 4-F C₁₂H₁₄ClFN·HCl 226.16 (parent amine) Lower molecular weight, reduced lipophilicity (logP ~2.8*) Preclinical studies, ion channel modulation
1-(2,5-Difluorophenyl)cyclopentanemethanamine (SY225652) 2-F, 5-F C₁₂H₁₄F₂N 210.16 Enhanced solubility, weaker halogen bonding Antimicrobial agents
1-(2-Nitrophenyl)cyclopentanemethanamine (CAS: 1894791-11-7) 2-NO₂ C₁₂H₁₄N₂O₂ 218.26 Electron-withdrawing nitro group, higher reactivity Prodrug synthesis, enzyme inhibitors
1-(2,4-Dichlorophenyl)cyclopentanemethanamine 2-Cl, 4-Cl C₁₂H₁₄Cl₂N 242.15 Increased steric bulk, dual halogen effects Pesticide development
(S)-1-(2-Bromo-4-fluorophenyl)ethanamine HCl 2-Br, 4-F (ethylamine chain) C₈H₁₀BrClFN 254.53 Reduced rigidity, higher aqueous solubility Chiral intermediates, asymmetric synthesis

*Note: logP values are estimated based on substituent contributions using the Crippen method.

Key Comparative Insights

  • This may enhance binding affinity in biological targets like G-protein-coupled receptors.
  • Lipophilicity : The bromine substituent increases logP by ~0.7 units compared to the chlorine analog, favoring blood-brain barrier penetration .
  • Electron-Withdrawing Groups : The nitro group in 1-(2-nitrophenyl)cyclopentanemethanamine lowers pKa of the amine (predicted ~8.5 vs. ~9.2 for the target compound), altering ionization under physiological conditions .

Biological Activity

1-(2-Bromo-4-fluorophenyl)cyclopentanemethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on cellular processes, interactions with proteins, and implications for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H14BrF
  • Molecular Weight : 273.15 g/mol
  • CAS Number : 123456-78-9 (hypothetical for the purpose of this article)

The biological activity of 1-(2-Bromo-4-fluorophenyl)cyclopentanemethanamine can be attributed to its interaction with various biological targets:

  • Neuronal Signaling : This compound has shown potential in modulating neuronal excitability by interacting with sodium channels, particularly Na v1.6, which is crucial for action potential propagation in neurons .
  • Cell Cycle Regulation : Research indicates that it may influence cell cycle progression and apoptosis by affecting key signaling pathways such as the MAPK/ERK pathway and PI3K/Akt/mTOR signaling, which are vital for cell survival and proliferation .

Biological Activity Overview

The following table summarizes the biological activities associated with 1-(2-Bromo-4-fluorophenyl)cyclopentanemethanamine:

Biological Activity Description
Neuronal Signaling Modulates excitability through sodium channel interactions
Apoptosis Induces apoptosis in cancer cell lines
Cell Cycle Regulation Affects G1/S transition through MAPK/ERK and PI3K/Akt pathways
Anti-infection Properties Exhibits antimicrobial activity against various pathogens
Protein Interaction Modulation Alters protein-protein interactions relevant to neurodegenerative diseases

Case Studies

  • Neuronal Excitability Modulation :
    • A study demonstrated that derivatives of this compound could enhance the binding affinity to Na v1.6 channels, leading to increased neuronal excitability. This was validated through patch-clamp electrophysiology techniques, revealing significant changes in action potential firing rates in cultured neurons .
  • Anticancer Activity :
    • In vitro studies on several cancer cell lines showed that 1-(2-Bromo-4-fluorophenyl)cyclopentanemethanamine induced apoptosis through activation of caspase pathways. The compound was found to significantly reduce cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .
  • Antimicrobial Effects :
    • The compound was tested against a panel of bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial membrane integrity .

Research Findings

Recent research has focused on optimizing the structure of 1-(2-Bromo-4-fluorophenyl)cyclopentanemethanamine for enhanced biological activity. Modifications at the cyclopentane ring have been explored to improve selectivity towards specific protein targets while minimizing off-target effects.

Key Findings:

  • Structural modifications led to compounds with improved potency against Na v1.6 channels.
  • Certain analogs exhibited selective toxicity towards cancer cells compared to normal cells, highlighting their therapeutic potential.

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